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molecular formula C20H15F3N4O2 B2927917 BAY-678 (racemate) CAS No. 675103-35-2

BAY-678 (racemate)

Cat. No. B2927917
M. Wt: 400.361
InChI Key: PGIVGIFOWOVINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893073B2

Procedure details

To a stirred solution of Example 3A (75 mg, 0.57 mmol) in tetrahydrofuran (5 ml) is given 2,4-pentandione (57 mg, 0.57 mmol), N-[3-(trifluoromethyl)phenyl]urea (116 mg, 0.57 mmol) and polyphosphoric acid ethyl ester (200 mg) [freshly prepared according to the procedure of Cava et al., J. Org. Chem. 34, 2665 (1969)]. The reaction mixture is refluxed for 24 hours after which time the solution is diluted with DMSO (2 ml) and purified by preparative HPLC.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1)=O.[CH3:11][C:12](=O)[CH2:13][C:14](=[O:16])[CH3:15].[F:18][C:19]([F:31])([F:30])[C:20]1[CH:21]=[C:22]([NH:26][C:27]([NH2:29])=[O:28])[CH:23]=[CH:24][CH:25]=1>O1CCCC1.CS(C)=O>[C:14]([C:13]1[CH:1]([C:3]2[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=2)[NH:29][C:27](=[O:28])[N:26]([C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([C:19]([F:30])([F:31])[F:18])[CH:21]=2)[C:12]=1[CH3:11])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=NC1)C#N
Step Two
Name
Quantity
57 mg
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
116 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NC(=O)N)(F)F
Step Four
Name
polyphosphoric acid ethyl ester
Quantity
200 mg
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freshly prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 24 hours after which time the solution
Duration
24 h
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C(NC(N(C1C)C1=CC(=CC=C1)C(F)(F)F)=O)C=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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